molecular formula C23H26N2O4 B2552935 (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 903867-92-5

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2552935
CAS No.: 903867-92-5
M. Wt: 394.471
InChI Key: PKNRLZAVRGSPNB-MOSHPQCFSA-N
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Description

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, a methoxyphenyl group, and a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of the compound (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one are currently unknown . The identification of these targets is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and cellular environment. Understanding these influences can provide valuable insights into optimizing the compound’s effectiveness and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the methoxyphenyl group may produce a hydroxybenzofuran derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

Uniqueness

What sets (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-11-19(26)18(14-25-9-7-24(2)8-10-25)23-21(15)22(27)20(29-23)13-16-5-4-6-17(12-16)28-3/h4-6,11-13,26H,7-10,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRLZAVRGSPNB-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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